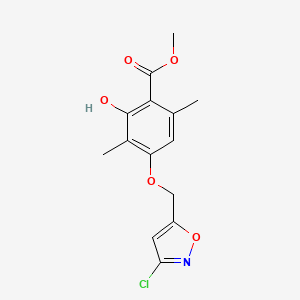

Anticancer agent 68

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H14ClNO5 |

|---|---|

Poids moléculaire |

311.72 g/mol |

Nom IUPAC |

methyl 4-[(3-chloro-1,2-oxazol-5-yl)methoxy]-2-hydroxy-3,6-dimethylbenzoate |

InChI |

InChI=1S/C14H14ClNO5/c1-7-4-10(20-6-9-5-11(15)16-21-9)8(2)13(17)12(7)14(18)19-3/h4-5,17H,6H2,1-3H3 |

Clé InChI |

VEVJGXWLHBIRDE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1C(=O)OC)O)C)OCC2=CC(=NO2)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Anticancer Agent 68: A Technical Guide

For Immediate Release

A novel anticancer agent, identified as Compound 12 and referred to herein as Anticancer Agent 68, has demonstrated significant anti-proliferative activity, particularly against MCF-7 breast cancer cells. This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound, a methyl β-orsellinate based 3, 5-disubstituted isoxazole (B147169) hybrid, exerts its anticancer effects through a multi-pronged approach. The primary mechanisms include the induction of cell cycle arrest at the G2/M phase and the instigation of apoptosis. These cellular events are driven by the upregulation of key tumor suppressor proteins, p53 and PTEN.[1][2] Furthermore, computational docking studies suggest that this compound may directly inhibit the CDK1-Cyclin B complex, a critical regulator of the G2/M transition.[1][2]

Quantitative Data Summary

The anti-proliferative efficacy of this compound and its parent compound has been quantified against a panel of human cancer cell lines. The following tables summarize the key IC50 values and the effects on cell cycle distribution.

| Compound | Cell Line | IC50 (µM) |

| This compound (Compound 12) | MCF-7 (Breast) | 7.9 ± 0.07 |

| IMR-32 (Neuroblastoma) | >100 | |

| DU-145 (Prostate) | >100 | |

| MIAPACA (Pancreatic) | >100 | |

| Parent Compound 1 | MCF-7 (Breast) | 40.63 ± 0.11 |

Table 1: In vitro anti-proliferative activity of this compound (Compound 12) and its parent compound against various human cancer cell lines. Data is presented as the mean IC50 value ± standard deviation.[1]

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 68.45 | 15.23 | 16.32 |

| This compound (10 µM) | 45.21 | 12.54 | 42.25 |

Table 2: Effect of this compound (Compound 12) on the cell cycle distribution of MCF-7 cells after 24-hour treatment. A significant increase in the G2/M population is observed.

Signaling Pathways and Molecular Interactions

The mechanism of this compound converges on the activation of tumor-suppressive signaling and the inhibition of cell cycle progression.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

In Vitro Anti-proliferative Activity (Sulforhodamine B Assay)

-

Cell Seeding: Human cancer cell lines (IMR-32, DU-145, MIAPACA, MCF-7) and a normal cell line (HEK-293T) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of the synthesized compounds (including this compound) and incubated for 48 hours.

-

Cell Fixation: Post-incubation, cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

-

Staining: The fixed cells were washed and stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.

-

Absorbance Measurement: Unbound dye was washed away, and the protein-bound dye was solubilized with 10 mM Tris buffer. The absorbance was measured at 540 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound causing 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: MCF-7 cells were treated with this compound (10 µM) for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at 4°C overnight.

-

Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.

Western Blot Analysis for Protein Expression

-

Cell Lysis: MCF-7 cells treated with this compound were lysed to extract total protein.

-

Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p53, PTEN, Bax, Cytochrome-c, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for Western Blot analysis.

This technical guide consolidates the current understanding of this compound's mechanism of action. The presented data and protocols offer a foundational resource for further research and development in the field of oncology.

References

"Anticancer agent 68" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 68, also identified as Compound 12, is a novel small molecule inhibitor demonstrating significant potential in oncology research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established mechanism of action. The agent is characterized by its ability to induce cell cycle arrest at the G2/M phase and promote programmed cell death (apoptosis) in cancer cells. These effects are mediated through the activation of key tumor suppressor pathways, specifically involving p53 and PTEN. This document consolidates the available data on this compound, presenting it in a structured format to facilitate further investigation and drug development efforts. Detailed, generalized experimental protocols for assessing its biological activity are also provided.

Chemical Structure and Properties

This compound is a synthetic compound with the chemical formula C₂₀H₁₈ClNO₅ and a molecular weight of 387.81 g/mol .[1] Its unique structure, featuring a pyrazole (B372694) scaffold, is central to its biological activity.

Chemical Name: 2-(2-chloro-4-((3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)phenoxy)acetic acid

CAS Number: 2692652-36-9

While the definitive primary literature detailing the complete physicochemical properties of this compound is not publicly available, Table 1 summarizes its known identifiers.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈ClNO₅ | [1] |

| Molecular Weight | 387.81 g/mol | [1] |

| CAS Number | 2692652-36-9 | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism that culminates in cell cycle arrest and apoptosis.[1] The core of its action lies in the activation of two critical tumor suppressor proteins: p53 and PTEN.[1]

Induction of G2/M Cell Cycle Arrest

The compound has been shown to halt the cell cycle at the G2/M transition phase.[1] This arrest prevents cancer cells from proceeding into mitosis, thereby inhibiting their proliferation. The G2/M checkpoint is a critical control point that ensures the integrity of the genome before cell division.

Induction of Apoptosis

Following cell cycle arrest, this compound triggers programmed cell death, or apoptosis.[1] This is a crucial mechanism for eliminating cancerous cells in a controlled manner, minimizing damage to surrounding healthy tissues.

Activation of p53 and PTEN Signaling Pathways

The induction of both G2/M arrest and apoptosis is directly linked to the upregulation and activation of the p53 and PTEN tumor suppressor pathways.[1]

-

p53 Activation: The p53 protein, often termed the "guardian of the genome," plays a central role in responding to cellular stress, including DNA damage. Its activation can lead to cell cycle arrest, DNA repair, or apoptosis.

-

PTEN Activation: The PTEN (Phosphatase and Tensin homolog) tumor suppressor is a critical negative regulator of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.

The following diagram illustrates the proposed signaling pathway for this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments to evaluate the anticancer properties of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at predetermined concentrations (e.g., IC₅₀ value) for 24 to 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with a test compound using propidium iodide staining and flow cytometry.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound (Compound 12) is a promising preclinical candidate with a well-defined mechanism of action involving the induction of G2/M cell cycle arrest and apoptosis through the activation of the p53 and PTEN tumor suppressor pathways. The experimental protocols provided in this guide offer a framework for the further in vitro characterization of this and similar compounds. The elucidation of its complete physicochemical properties and the publication of detailed in vivo efficacy and toxicity data will be critical next steps in its development as a potential therapeutic agent.

References

In Vitro Cytotoxicity Screening of Anticancer Agent "Compound 68" (A Representative Pyrazole Derivative)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for in vitro cytotoxicity screening of a representative pyrazole-based anticancer agent, herein referred to as "Compound 68." Pyrazole (B372694) derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, with several demonstrating potent anticancer activities.[1][2][3] This document outlines the common mechanisms of action for this class of compounds, detailed protocols for key cytotoxicity assays, and representative data to guide researchers in the evaluation of similar potential therapeutic agents.

Introduction to Pyrazole Derivatives in Oncology

Pyrazole and its derivatives are considered privileged scaffolds in medicinal chemistry due to their wide range of pharmacological properties.[4] In oncology, these compounds have shown promise by targeting various critical pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer efficacy against a multitude of cancer cell lines.[1][2] The structural diversity of the pyrazole ring allows for substitutions that can significantly enhance anticancer activity and selectivity.[1][2]

The mechanisms of action for anticancer pyrazole derivatives are diverse and include the inhibition of key enzymes and proteins essential for tumor growth, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][4] Some derivatives also interfere with tubulin polymerization, a critical process for cell division, or induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase signaling pathways.[1][5]

Data Presentation: In Vitro Cytotoxicity of Representative Pyrazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives from published studies, which can be considered representative of the potential efficacy of "Compound 68." These values indicate the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: IC50 Values of Pyrazole Derivatives Against Various Cancer Cell Lines

| Compound Reference | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 43[6] | MCF-7 | Breast Adenocarcinoma | 0.25 | Doxorubicin | 0.95 |

| Compound 24[6] | A549 | Non-small Cell Lung Cancer | 8.21 | - | - |

| Compound 24[6] | HCT-116 | Colorectal Carcinoma | 19.56 | - | - |

| Compound 6c[7] | SK-MEL-28 | Melanoma | 3.46 | Sunitinib | 4.13 |

| Compound 6c[7] | HCT-116 | Colorectal Carcinoma | 9.02 | Sunitinib | 10.69 |

| Thienopyrazole (Tpz-1)[8] | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.25 | - | - |

| Pyrazole 5b[9] | A549 | Non-small Cell Lung Cancer | - | ABT-751 | 5- to 35-fold less potent |

| Pyrazole 5b[9] | K562 | Chronic Myelogenous Leukemia | - | ABT-751 | 5- to 35-fold less potent |

Table 2: Tubulin Polymerization Inhibition by a Representative Pyrazole Derivative

| Compound Reference | Assay | IC50 (µM) |

| Pyrazole 5b[9] | Tubulin Polymerization Inhibition | 7.30 |

Experimental Protocols

Detailed methodologies for three common in vitro cytotoxicity assays are provided below.

The MTT assay is a colorimetric method for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of "Compound 68" and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[13][14]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound incubation, gently remove the medium and fix the adherent cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for at least 1 hour.[13]

-

Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[13][15] Allow the plates to air dry completely.[13]

-

Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[15][16]

-

Dye Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][16]

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm or 540 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17]

Protocol:

-

Cell Seeding and Treatment: Plate cells and treat with "Compound 68" as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[18]

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed.

-

LDH Reaction: Carefully transfer the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains a tetrazolium salt, to each well.[18]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[19]

-

Stop Reaction: Add a stop solution to each well if required by the specific kit protocol.[19]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Mandatory Visualizations

Caption: General experimental workflow for in vitro cytotoxicity screening.

Caption: Inhibition of EGFR/VEGFR signaling pathways by a pyrazole derivative.

Caption: Induction of apoptosis via ROS generation and caspase activation.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SRB assay for measuring target cell killing [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. cellsignal.com [cellsignal.com]

- 19. cellbiologics.com [cellbiologics.com]

Unraveling "Anticancer Agent 68": A Profile of Multiple Compounds

The designation "Anticancer Agent 68" does not refer to a single, universally recognized compound. Instead, it appears as an internal or publication-specific identifier for various distinct chemical entities in different research contexts. This guide provides an in-depth technical overview of the cell line sensitivity profiles for several different compounds, each referred to as "compound 68" in the scientific literature.

Compound 68: A Benzosuberene Analogue Targeting Tubulin

One of the most well-characterized molecules referred to as "compound 68" is a benzosuberene B-ring diene analogue, also identified as the "Maderna compound". This agent acts as a potent inhibitor of tubulin polymerization, a critical process for cell division, thereby exhibiting significant cytotoxic effects against a range of cancer cell lines.[1]

Data Presentation: Cell Line Sensitivity

The cytotoxic activity of the benzosuberene analogue "compound 68" has been evaluated against several human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) values, which indicate the concentration of the drug required to inhibit cell growth by 50%, are summarized below. For comparison, the well-known tubulin inhibitor Combretastatin A-4 (CA4) is included.

| Cell Line | Cancer Type | GI₅₀ (nM) of Compound 68 | GI₅₀ (nM) of CA4 |

| SK-OV-3 | Ovarian Cancer | Low to mid nM range | < 1 nM |

| NCI-H460 | Lung Cancer | Low to mid nM range | < 1 nM |

| DU-145 | Prostate Cancer | Low to mid nM range | < 1 nM |

Data synthesized from a study on benzosuberene analogues as inhibitors of tubulin polymerization.[1] The exact nanomolar values were not specified in the provided text, but were described as being in the "low to mid nM range."[1]

Experimental Protocols

Cell-Free Tubulin Polymerization Assay: The inhibitory effect of "compound 68" on tubulin assembly was determined in a cell-free assay.[1]

-

Preparation: Tubulin protein is purified from bovine brain and stored at -80°C.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin in a specialized buffer (e.g., G-PEM buffer with GTP).

-

Incubation: The compound, dissolved in a suitable solvent like DMSO, is added to the tubulin mixture. The mixture is then incubated at 37°C to induce polymerization.

-

Measurement: The extent of tubulin polymerization is monitored over time by measuring the change in turbidity (absorbance) at 340 nm using a spectrophotometer. The IC₅₀ value, the concentration of the compound that inhibits tubulin assembly by 50%, is then calculated.[1]

Cytotoxicity Assay (GI₅₀ Determination): The growth inhibitory effects on cancer cell lines were likely determined using a standard cytotoxicity assay such as the Sulforhodamine B (SRB) assay, which is a common method for screening anticancer compounds.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of "compound 68" for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.

-

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).

-

Calculation: The GI₅₀ is calculated by plotting the percentage of cell growth inhibition against the drug concentration.

Mandatory Visualization

Caption: Workflow for determining the cytotoxic activity of "Compound 68".

Compound 68: A Triazole Derivative with High Potency

In a study focusing on nitrogen-containing heterocycles as anticancer agents, a triazole derivative, referred to as "compound 68", was identified as a highly potent molecule. This compound demonstrated significant cytotoxicity against a panel of cancer cell lines, notably outperforming the standard chemotherapeutic drug doxorubicin (B1662922) in the MCF-7 breast cancer cell line.[2]

Data Presentation: Cell Line Sensitivity

The half-maximal inhibitory concentration (IC₅₀) values for the triazole "compound 68" are presented below, with doxorubicin as a reference.

| Cell Line | Cancer Type | IC₅₀ (µM) of Compound 68 | IC₅₀ (µM) of Doxorubicin |

| A549 | Lung Carcinoma | 4.67 | 5.17 |

| K562 | Chronic Myelogenous Leukemia | 16.78 | 5.64 |

| HeLa | Cervical Cancer | 6.87 | 1.25 |

| MCF-7 | Breast Cancer | 0.38 | 0.65 |

Data extracted from a medicinal chemistry perspective on nitrogen-containing heterocycles.[2]

Experimental Protocols

While the specific experimental protocol for this compound was not detailed in the provided text, a standard MTT assay is commonly used to determine IC₅₀ values for novel anticancer compounds.

MTT Assay for Cytotoxicity:

-

Cell Culture: Cancer cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Addition: A range of concentrations of the test compound (in this case, the triazole "compound 68") are added to the wells.

-

Incubation: The plates are incubated for a standard period, such as 48 or 72 hours, to allow the compound to affect cell viability.

-

MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Caption: A simplified diagram of an anticancer agent inducing apoptosis.

Other Noteworthy "Compound 68" Mentions

Several other studies have designated a "compound 68" within their research, each with a unique chemical structure and biological activity profile.

-

Rhodanine (B49660) Derivative: A rhodanine "compound 68" was identified as an inhibitor of porcine casein kinase 1 (SsCK1) with an IC₅₀ of 1.4 μM, suggesting its potential application in cancer therapy.[3]

-

Neocryptolepine (B1663133) Derivative: In a series of neocryptolepine derivatives, an 8-methyl substituted "compound 68" was found to have lower cytotoxicity against AGS gastric cancer cells compared to its 8-bromo counterpart (compound 67), providing valuable structure-activity relationship data.[4]

-

Dihydropyrimidine (B8664642) Derivative: A dihydropyrimidine "compound 68" was the most effective in a synthesized series against MCF-7 (breast), HepG-2 (liver), and A549 (lung) cancer cells, with IC₅₀ values of 65.54, 73.71, and 43.97 μM, respectively.[5]

-

Ferrocene-Based Compound: The growth inhibitory effects of a ferrocene-based "compound 68" were studied on HT29 (colorectal) and MCF-7 (breast) cancer cells.[6]

-

Quinazoline (B50416) Derivative: A quinazoline "compound 68" showed IC₅₀ values that were 50% lower than the standard drug etoposide (B1684455) in three different cancer cell lines.[7]

Due to the limited information available in the search results for these specific compounds, a full technical guide with detailed protocols and visualizations cannot be constructed for each. However, the data highlights the broad and diverse chemical space being explored for novel anticancer agents.

References

- 1. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

Technical Guide: The Impact of Paclitaxel on Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the effects of the anticancer agent Paclitaxel on cell cycle progression. It includes quantitative data on cell cycle distribution, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. Paclitaxel, a member of the taxane (B156437) family of chemotherapeutic agents, is widely used in the treatment of various cancers. Its primary mechanism of action involves the disruption of microtubule dynamics, which leads to a potent arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. This guide serves as a resource for researchers investigating the cellular and molecular effects of microtubule-targeting agents.

Quantitative Analysis of Cell Cycle Distribution

The treatment of cancer cells with Paclitaxel results in a significant accumulation of cells in the G2/M phase of the cell cycle. The following table summarizes representative quantitative data from flow cytometry analysis of a human cancer cell line (e.g., HeLa) treated with Paclitaxel for 24 hours.

Table 1: Effect of Paclitaxel on Cell Cycle Phase Distribution in HeLa Cells

| Treatment Group | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (DMSO) | - | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |

| Paclitaxel | 10 nM | 20.5 ± 2.2 | 10.3 ± 1.5 | 69.2 ± 4.3 |

| Paclitaxel | 50 nM | 15.1 ± 1.9 | 5.7 ± 0.9 | 79.2 ± 3.7 |

Data are represented as mean ± standard deviation from three independent experiments.

Key Experimental Protocols

Detailed methodologies for assessing the impact of Paclitaxel on the cell cycle are provided below.

Cell Culture and Paclitaxel Treatment

-

Cell Line: HeLa (human cervical cancer) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For experiments, cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

-

Treatment: A stock solution of Paclitaxel (e.g., 1 mM in DMSO) is diluted to the desired final concentrations (e.g., 10 nM, 50 nM) in complete culture medium. The culture medium is replaced with the Paclitaxel-containing medium or a vehicle control (DMSO) and incubated for 24 hours.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then pooled and centrifuged at 500 x g for 5 minutes.

-

Fixation: The cell pellet is washed once with ice-cold phosphate-buffered saline (PBS) and then resuspended in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. The cells are fixed overnight at -20°C.

-

Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.

-

Data Analysis: The cell cycle distribution (G1, S, and G2/M phases) is quantified using cell cycle analysis software (e.g., ModFit LT™, FlowJo™).

Western Blot Analysis of Cell Cycle Regulatory Proteins

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p53, p21) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

Signaling Pathway of Paclitaxel-Induced G2/M Arrest

The following diagram illustrates the core signaling pathway initiated by Paclitaxel, leading to cell cycle arrest at the G2/M transition.

Experimental Workflow for Cell Cycle Analysis

This diagram outlines the typical experimental workflow for investigating the effects of an anticancer agent on cell cycle progression.

An In-depth Technical Guide on Anticancer Agent 68 (Pembrolizumab) and Its Effect on the Tumor Microenvironment

For the purposes of this technical guide, "Anticancer Agent 68" will be represented by Pembrolizumab (B1139204) (Keytruda®), a highly selective, humanized monoclonal IgG4-kappa isotype antibody that targets the programmed cell death-1 (PD-1) receptor. [1][2] This document provides a comprehensive overview of its mechanism of action, its modulatory effects on the tumor microenvironment (TME), and detailed experimental protocols for evaluating these effects.

Core Mechanism of Action

Pembrolizumab functions as an immune checkpoint inhibitor.[3][4] Under normal physiological conditions, the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, expressed on various cells including some tumor cells, delivers an inhibitory signal that downregulates T-cell activity.[3][5] This mechanism is crucial for maintaining immune homeostasis and preventing autoimmunity.[5] However, many tumors exploit this pathway by overexpressing PD-L1, which allows them to evade immune surveillance by suppressing the body's natural anti-tumor T-cell response.[1][6]

Pembrolizumab binds with high affinity to the PD-1 receptor on T-cells, effectively blocking its interaction with both PD-L1 and PD-L2.[5] This blockade removes the "brakes" on the T-cells, restoring their ability to recognize and mount a cytotoxic response against tumor cells.[3][6] The reactivation of these T-cells not only leads to direct tumor cell killing but also initiates a cascade of immune responses that further remodels the tumor microenvironment.[5]

Signaling Pathway

The binding of Pembrolizumab to PD-1 prevents the recruitment of the phosphatase SHP-2, which would normally dephosphorylate and inactivate downstream signaling molecules of the T-cell receptor (TCR) pathway.[5] This results in the sustained activation of key signaling cascades, such as the Akt and ERK pathways, leading to enhanced T-cell proliferation, cytokine production, and cytotoxic activity.[5]

References

- 1. massivebio.com [massivebio.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]

- 4. Pembrolizumab - NCI [cancer.gov]

- 5. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]

- 6. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

"Anticancer agent 68" and its interaction with specific proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer Agent 68, also identified in scientific literature as Compound 7, is a novel indole (B1671886) derivative demonstrating significant potential as a therapeutic agent in oncology. This document provides a comprehensive technical overview of its mechanism of action, its interaction with key cellular proteins, and detailed protocols for relevant experimental validation. Primary research indicates that this compound functions as a potent tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Furthermore, there is evidence to suggest its activity may involve the upregulation of the tumor suppressor proteins p53 and PTEN. This guide synthesizes the available quantitative data, experimental methodologies, and key signaling pathways to serve as a valuable resource for researchers in the field of cancer drug discovery and development.

Chemical Identity

-

Designation: this compound (also known as Compound 7 in Iacopetta et al., 2020)

-

Chemical Class: Indole derivative

-

CAS Number: 2692652-36-9

Mechanism of Action and Protein Interactions

This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, a critical process for cell division. The key protein interactions and downstream cellular consequences are outlined below.

Interaction with Tubulin

The primary molecular target of this compound is β-tubulin. By binding to tubulin, it inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation is crucial for the structural integrity of the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. The inhibitory effect on tubulin polymerization has been quantified, demonstrating the potency of this agent.[1][2]

Induction of G2/M Cell Cycle Arrest

The inhibition of tubulin polymerization by this compound directly leads to a halt in the cell cycle at the G2/M phase.[3] Without a functional mitotic spindle, cancer cells are unable to proceed through mitosis, triggering a cellular checkpoint that arrests the cell cycle. This arrest prevents the proliferation of cancer cells.

Induction of Apoptosis

Prolonged G2/M arrest initiated by this compound ultimately leads to programmed cell death, or apoptosis.[1] This is a key outcome for an effective anticancer agent, as it results in the elimination of tumor cells.

Upregulation of p53 and PTEN

There is evidence to suggest that the apoptotic effects of this compound are also mediated through the activation of key tumor suppressor pathways. The agent has been shown to induce the upregulation of p53 and PTEN.[3] The p53 protein plays a central role in sensing cellular stress, including mitotic spindle disruption, and can initiate apoptosis. PTEN is another critical tumor suppressor that is involved in regulating cell growth and survival. The activation of these pathways likely contributes to the pro-apoptotic efficacy of this compound.

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 3.6 |

| MCF-7 | Breast Cancer | 3.8 |

Data from Iacopetta et al., 2020.

Table 2: Tubulin Polymerization Inhibition by this compound

| Assay | IC50 (µM) |

| In vitro tubulin polymerization | ~2.0 (comparable to vinblastine) |

Data from Iacopetta et al., 2020.

Visualized Signaling Pathways and Workflows

Signaling Pathway of this compound

Caption: Mechanism of action for this compound.

Experimental Workflow for Investigating this compound

Caption: Workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Tubulin Polymerization Assay

Objective: To measure the direct inhibitory effect of this compound on tubulin polymerization.

Materials:

-

Purified tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP (10 mM stock)

-

This compound (stock solution in DMSO)

-

Positive control (e.g., Vinblastine)

-

Negative control (DMSO)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

On ice, prepare the tubulin solution by resuspending lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL.

-

Prepare serial dilutions of this compound, Vinblastine, and DMSO in G-PEM buffer.

-

In a pre-chilled 96-well plate on ice, add the diluted compounds.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: The rate of polymerization is determined by the change in absorbance over time. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for 24-48 hours.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells at 800 x g for 5 minutes to pellet. Discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for p53 and PTEN

Objective: To measure the expression levels of p53 and PTEN proteins in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-PTEN, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities for p53 and PTEN and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action centered on tubulin polymerization inhibition. Its ability to induce G2/M arrest and apoptosis, potentially through the activation of the p53 and PTEN pathways, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this novel indole derivative in various cancer models. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and further elucidation of the downstream signaling pathways to advance its development as a potential clinical candidate.

References

An In-depth Technical Guide to Anticancer Agent 68 for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 68, identified as Compound 7 in the seminal research by Iacopetta et al., is a novel indole (B1671886) derivative demonstrating significant potential as a targeted therapeutic agent against various cancer cell lines.[1][2][3] Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3][4] Additionally, the agent exhibits antioxidant properties, which may contribute to its overall therapeutic profile by modulating the tumor microenvironment. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its core biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent microtubule-destabilizing agent. It exerts its cytotoxic effects by directly interfering with the dynamics of tubulin, a critical component of the cellular cytoskeleton.

Inhibition of Tubulin Polymerization

The agent selectively binds to the colchicine-binding site on β-tubulin.[2][4] This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule formation and dynamics has profound downstream consequences, as microtubules are essential for the formation of the mitotic spindle during cell division.

G2/M Cell Cycle Arrest and Apoptosis

By inhibiting the formation of a functional mitotic spindle, this compound prevents cells from progressing through mitosis. This leads to a robust arrest at the G2/M checkpoint of the cell cycle.[5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[1][3]

Antioxidant Activity

In addition to its direct cytotoxic effects, this compound demonstrates significant antioxidant properties. It has been shown to be an effective scavenger of free radicals and can reduce intracellular levels of reactive oxygen species (ROS).[1][4] This dual functionality may offer a therapeutic advantage by protecting non-cancerous tissues from oxidative stress, although its full implication in the context of cancer therapy is still under investigation.

Note on p53 and PTEN Signaling

While some commercial suppliers have suggested a role for this compound in the activation of p53 and PTEN tumor suppressor pathways, a thorough review of the peer-reviewed scientific literature does not currently substantiate this claim for this specific compound. The primary, validated mechanism remains the inhibition of tubulin polymerization.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound (Compound 7).

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound (Vinblastine) IC50 (µM) |

| HeLa | Cervical Cancer | 3.6 ± 0.5 | 0.067 |

| MCF-7 | Breast Cancer | 3.8 | 0.045 |

| MDA-MB231 | Breast Cancer | Not specified as highly active | Not specified |

| Ishikawa | Endometrial Cancer | Not specified as highly active | Not specified |

Data sourced from Iacopetta et al., 2020.[1][2][3]

Table 2: Antioxidant Activity

| Assay | Activity Metric | Result for Compound 7 | Notes |

| DPPH Radical Scavenging | EC50 | 8.30 µg/mL | Demonstrates significant free radical scavenging capacity. |

| ROS Reduction | Fold Reduction | 3-fold reduction of Menadione-induced ROS | Measured in 3T3-L1 cells at a 10 µM concentration. |

Signaling and Experimental Workflow Visualizations

Signaling Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of hydroxytyrosol analogs with enhanced antioxidant and cytostatic properties against MG‐63 human osteoblast‐like cells and their potential implications for bone health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Istanbul University Press [iupress.istanbul.edu.tr]

- 4. ijrpr.com [ijrpr.com]

- 5. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]

Early Research on "Anticancer Agent 68": A Review of Available Information

Researchers and drug development professionals tracking novel therapeutic candidates may have encountered "Anticancer agent 68," a compound designated by chemical suppliers as an anti-cancer agent. This guide provides a consolidated overview of the publicly available information on this molecule, including its purported mechanism of action. However, a comprehensive technical analysis is currently precluded by the absence of published primary research.

"this compound," also marketed under the identifier HY-148508 and referred to as "(Compound 12)," is described by multiple chemical vendors as a small molecule with anti-neoplastic properties.[1][2][3] The core of its reported biological activity centers on its ability to induce cell cycle arrest and activate critical tumor suppressor pathways.

Purported Mechanism of Action

According to supplier-provided information, the primary mechanisms of "this compound" involve:

-

Cell Cycle Arrest: The agent is reported to arrest cancer cells at the G2/M phase of the cell cycle.[1] This phase is a critical checkpoint that ensures DNA integrity before cells enter mitosis. Disruption of this phase can prevent the proliferation of cancerous cells.

-

Activation of Tumor Suppressors: The compound is said to induce the upregulation of tumor suppression by activating two key proteins: p53 and PTEN.[1][2]

-

p53 Activation: The p53 protein, often called the "guardian of the genome," plays a crucial role in preventing cancer formation by controlling cell cycle and apoptosis (programmed cell death). Its activation can lead to the elimination of cells with damaged DNA.

-

PTEN Activation: The PTEN protein is another critical tumor suppressor that regulates cell growth, proliferation, and survival. Activation of PTEN can inhibit signaling pathways that promote cancer development.

-

Based on this limited information, a hypothetical signaling pathway can be proposed.

References

An In-depth Technical Guide on Anticancer Mechanisms: Targeting p53, PTEN, and the G2/M Cell Cycle Checkpoint

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the signal transduction pathways and experimental investigation of anticancer agents that function by upregulating the tumor suppressors p53 and PTEN, and inducing cell cycle arrest at the G2/M phase. While a specific entity "Anticancer agent 68" is not uniquely defined in the scientific literature, the mechanisms attributed to it represent a critical area of cancer research. This document serves as a technical resource for researchers investigating compounds with these modes of action.

Introduction to Core Anticancer Mechanisms

A significant strategy in cancer therapy is to reactivate endogenous tumor suppressor pathways and to halt the uncontrolled proliferation of cancer cells. Two of the most important tumor suppressor proteins are p53 and PTEN (Phosphatase and Tensin homolog). Their activation can lead to cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby preventing the propagation of malignant cells.

Inducing cell cycle arrest, particularly at the G2/M checkpoint, is another key anticancer strategy. This checkpoint ensures that cells with damaged DNA do not proceed into mitosis, thus preventing the inheritance of genetic errors and often leading to apoptosis.

This guide will explore the signaling pathways governed by p53 and PTEN, and the molecular machinery of the G2/M checkpoint. It will also provide detailed experimental protocols to study the effects of novel anticancer compounds on these pathways.

Signal Transduction Pathways

The p53 Signaling Pathway

The p53 protein, often called the "guardian of the genome," is a transcription factor that responds to cellular stress, including DNA damage, oncogene activation, and hypoxia.[1][2][3] In unstressed cells, p53 is kept at low levels by its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1]

Upon cellular stress, p53 is stabilized and activated through post-translational modifications.[3] Activated p53 translocates to the nucleus and induces the transcription of target genes involved in:

-

Cell Cycle Arrest: Primarily through the induction of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression.

-

Apoptosis: By upregulating pro-apoptotic proteins such as Bax and PUMA.

-

DNA Repair: By activating genes involved in DNA repair pathways.

An anticancer agent that upregulates p53 would typically interfere with the p53-MDM2 interaction or induce cellular stress that leads to p53 activation.

The PTEN Signaling Pathway

PTEN is a tumor suppressor that acts as a phosphatase. Its primary substrate is phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By dephosphorylating PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN directly antagonizes the PI3K/AKT/mTOR signaling pathway, which is a major driver of cell growth, proliferation, and survival in many cancers.[4][5]

Upregulation or activation of PTEN by an anticancer agent would lead to:

-

Decreased levels of PIP3.

-

Reduced activation (phosphorylation) of AKT.

-

Downregulation of downstream AKT targets, leading to decreased cell proliferation and survival.

Loss of PTEN function is a common event in many cancers, leading to hyperactivation of the PI3K/AKT pathway.[4]

The G2/M Cell Cycle Checkpoint

The transition from the G2 phase to mitosis (M phase) is a critical point in the cell cycle, controlled by the G2/M checkpoint. This checkpoint prevents cells with damaged DNA from dividing. The key regulator of this transition is the Cyclin B-CDK1 complex.

When DNA damage is detected, the ATM and ATR kinases are activated, which in turn activate the checkpoint kinases Chk1 and Chk2.[6] These kinases phosphorylate and inactivate the Cdc25C phosphatase. Inactivated Cdc25C cannot remove an inhibitory phosphate (B84403) group from CDK1, thus keeping the Cyclin B-CDK1 complex inactive and arresting the cell in the G2 phase.[7]

An anticancer agent that induces DNA damage will trigger this pathway, leading to G2/M arrest.

References

- 1. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials | MDPI [mdpi.com]

- 3. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTEN Tumor-Suppressor: The Dam of Stemness in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Anticancer agent 68" experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 68 is an experimental small molecule compound demonstrating significant potential in oncology research. Preliminary studies indicate that its mechanism of action involves the upregulation of key tumor suppressor pathways, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, this compound is reported to activate p53 and PTEN, critical regulators of cell growth and survival.[1] This targeted activity suggests its potential as a therapeutic agent in various cancer types where these pathways are dysregulated.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing protocols for cell culture, assessment of cytotoxic activity, and analysis of its effects on the cell cycle and apoptosis.

Mechanism of Action: p53 and PTEN Upregulation

This compound exerts its anticancer effects by activating the tumor suppressor proteins p53 and PTEN.[1] The activation of p53 can initiate a cascade of events, including cell cycle arrest, to allow for DNA repair or, in the case of severe damage, induce programmed cell death (apoptosis). PTEN (Phosphatase and Tensin homolog) is a crucial tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell proliferation, growth, and survival. By upregulating PTEN, this compound can inhibit the pro-survival signals mediated by Akt. The combined activation of p53 and PTEN leads to a G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.[1]

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes representative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period using a standard cell viability assay.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 2.8 |

| PC-3 | Prostate Cancer | 7.5 |

| HeLa | Cervical Cancer | 4.1 |

Note: These values are for illustrative purposes and may vary depending on experimental conditions, including cell passage number and assay methodology.

Experimental Protocols

A general workflow for evaluating the efficacy of this compound is outlined below.

Caption: Experimental workflow for in vitro testing.

Protocol 1: Cell Culture and Maintenance

This protocol describes the general procedure for culturing and maintaining cancer cell lines for use in subsequent assays.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (specific to cell line, e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

To subculture, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh medium.

-

Seed cells into new flasks at the desired density.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound and calculating the IC50 value.

Materials:

-

Cells in logarithmic growth phase

-

96-well plates

-

This compound stock solution

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at predetermined concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

6-well plates

-

This compound

-

70% ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

References

Application Notes and Protocols for Anticancer Agent 68

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 68, also identified as Compound 12, is an experimental therapeutic agent that has demonstrated notable anti-proliferative effects in cancer cells. Mechanistically, this compound induces cell cycle arrest at the G2/M phase and promotes programmed cell death (apoptosis) through the upregulation of the tumor suppressor proteins p53 and PTEN.[1][2] These application notes provide detailed protocols for the dissolution of this compound and its application in key in vitro assays to evaluate its biological activity.

Compound Information

| Property | Details | Reference |

| Compound Name | This compound (Compound 12) | [1][2] |

| Catalog Number | HY-147783 | [1][2] |

| Mechanism of Action | Induces G2/M cell cycle arrest; Upregulates p53 and PTEN; Induces apoptosis. | [1][2] |

Dissolution Protocol for In Vitro Experiments

The solubility of a compound is a critical factor for ensuring accurate and reproducible results in in vitro experiments. While specific solubility data for this compound is not publicly available, a general protocol for dissolving hydrophobic small molecules for cell-based assays is provided below. It is strongly recommended to perform a small-scale solubility test to determine the optimal conditions.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Warming block or water bath (optional)

Protocol for Preparing a 10 mM Stock Solution:

-

Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the compound is required for this calculation.

-

Aliquot the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

-

Dissolution:

-

Vortexing: Vigorously vortex the tube for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Gentle Heating (Optional): If necessary, warm the solution to 37°C for a short period to aid dissolution. Avoid excessive heat to prevent compound degradation.

-

-

Sterilization: The DMSO stock solution is typically considered sterile due to the nature of the solvent. However, if there are concerns about contamination, the solution can be filtered through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Important Considerations:

-

Vehicle Control: In all experiments, it is crucial to include a vehicle control, which consists of cells treated with the same concentration of DMSO used to deliver the highest concentration of this compound. This ensures that any observed effects are due to the compound and not the solvent.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.

-

Incubation: Incubate the cells with the compound for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of the agent's effect.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-